molecular formula C18H15N3O3S2 B2954999 N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide CAS No. 727689-82-9

N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2954999
CAS No.: 727689-82-9
M. Wt: 385.46
InChI Key: KHWXPTKFVMWCIA-UHFFFAOYSA-N
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Description

“N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide” is a chemical compound with the molecular formula C11H9N3O3S . It is also known by other names such as N-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]acetamide . This compound has been found to have antimicrobial and antifungal activities .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by its physicochemical properties and spectroanalytical data such as NMR and IR . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR, IR, and mass spectroscopy data . For example, the IR data provide information about the functional groups present in the molecule .

Scientific Research Applications

Antitumor Activity

Compounds derived from N-benzyl-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide have been investigated for their antitumor properties. Studies have shown that certain derivatives exhibit considerable anticancer activity against a variety of cancer cell lines. For instance, derivatives such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide have demonstrated significant anticancer activities, suggesting their potential as chemotherapeutic agents (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant and Anti-inflammatory Compounds

Novel derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some compounds have shown good antioxidant activity in assays like DPPH radical scavenging and superoxide anion scavenging. Additionally, excellent anti-inflammatory activities were observed, indicating their potential in treating inflammation-related disorders (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

Antibacterial Activity

Some derivatives have been systematically analyzed for their antibacterial activities, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). Derivatives like 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide have exhibited potent antibacterial activity, highlighting the therapeutic potential of these compounds in combating antibiotic-resistant bacterial infections (Chaudhari, Patil, Patil, Patel, Rajput, Pawar, & Patil, 2020).

Future Directions

Future research could focus on studying the pharmacological activities of newly synthesized derivatives of this compound. This could help combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Properties

IUPAC Name

N-benzyl-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-17(19-10-13-5-2-1-3-6-13)12-26-18-20-16(11-25-18)14-7-4-8-15(9-14)21(23)24/h1-9,11H,10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWXPTKFVMWCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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